

Sekikaic Acid vs. Atranorin: A Comparative Overview

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Compound Focus: Sekikaic acid

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Feature/Aspect	Sekikaic Acid (A Depside)	Atranorin (A Depside)
Key Pharmacological Activities	Antidiabetic [1], Antioxidant [1], Cardioprotective [2], Inhibits CBP/p300 coactivator [3]	Antioxidant & Cytoprotective [4], Anticancer/Tumorigenesis Suppression [5] [6], Analgesic & Anti-inflammatory [7], Antimicrobial [7] [8]

| **Reported Molecular Targets & Mechanisms** | • **α -Glucosidase & α -Amylase** (IC₅₀: 41.5-42.0 μ g/mL) [1] • **CBP/p300 GACKIX Domain** (IC₅₀: 34-64 μ M) [3] • Pancreatic β -cell regeneration [1] | • **β -catenin** nuclear import & signaling [5] • **AP-1 & STAT** signaling [5] • **Rho GTPases** (Rac1, Cdc42, RhoA) [5] • **AKT kinase** (potential inhibitor) [6] | | **In Vivo Efficacy Models** | • Streptozotocin-induced Type 2 Diabetic Rats [1] • Cyclophosphamide-induced Cardiotoxicity in Rats [2] | • Human Lung Cancer Xenografts (Mice) [5] • Sprague Dawley Rats (Systemic Effects) [9] | | **Key Experimental Findings** | • 44.2% blood glucose reduction in diabetic rats [1] • Improved lipid profile [1] • Preserved cardiac antioxidants [2] | • Inhibits cancer cell migration/invasion [5] • Reduces tumor volume & weight [5] • Protects cells from H₂O₂-induced oxidative stress [4] | | **Cytotoxicity / Safety Profile** | Not cytotoxic at antidiabetic doses [1] | • Non-cytotoxic to healthy cells at studied doses (10 mg/kg) [9] • Low hemolytic activity & genotoxicity [6] • Can cause mild anemia in long-term treatment [9] | | **Research Status** | Early pre-clinical; promising for metabolic syndromes and as a PPI inhibitor [1] [3] [2] | More extensive pre-clinical research; investigated for cancer, MDS, and inflammatory conditions [5] [7] [6] |

Detailed Experimental Insights

For a deeper dive, here are the methodologies and key findings from pivotal studies on each compound.

Sekikaic Acid

- **Antidiabetic Activity [1]:** In a streptozotocin-induced Type 2 diabetic rat model, **Sekikaic Acid** (2 mg/kg body weight) was administered. The study involved assessing plasma glucose levels weekly and conducting biochemical analysis of lipid profiles. Histological examination of the pancreas was performed. **Key Finding:** A significant 44.2% reduction in blood glucose was observed in the third week, alongside improved lipid profiles and regeneration of pancreatic β -cells.
- **Molecular Target Identification [3]:** A fluorescence polarization (FP) assay was used to screen for inhibitors of the MLL-GACKIX interaction. **Key Finding:** **Sekikaic acid** was identified as a potent inhibitor (IC_{50} 34 μ M for MLL; 64 μ M for KID), acting via a mixed direct/allosteric binding mechanism on the dynamic interface of the CBP/p300 coactivator, showcasing unique specificity.

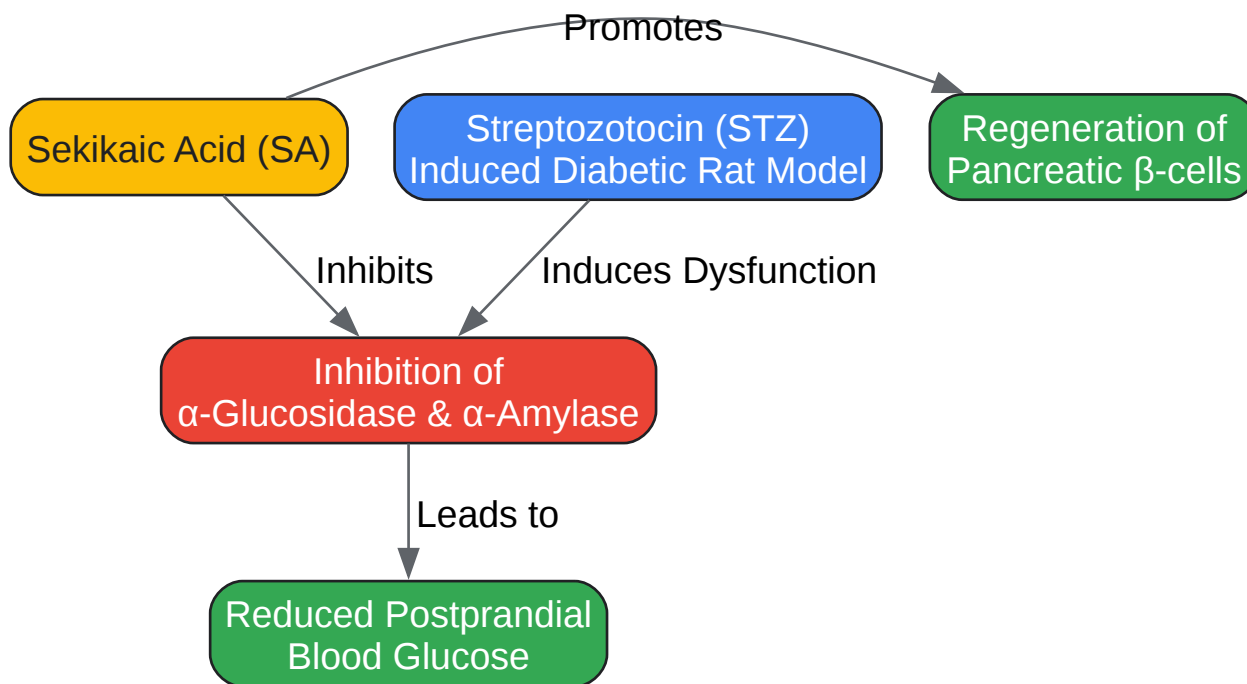
Atranorin

- **Anticancer Mechanism [5]:** In vitro studies on A549 human lung cancer cells used wound healing and invasion assays. Luciferase reporter assays (TOPFLASH for β -catenin, AP-1, STAT) and qRT-PCR were employed to measure gene expression (e.g., CD44, cyclin-D1, c-myc). Immunofluorescence and Western blotting assessed protein localization and levels. **Key Finding:** Atranorin (5 μ g/mL) suppressed cancer cell motility and tumorigenesis by inhibiting β -catenin nuclear import and downregulating β -catenin/LEF and c-jun/AP-1 downstream target genes.
- **Redox Properties & Cytoprotection [4]:** In vitro free radical scavenging assays were conducted against various reactive species. The cytoprotective effect was evaluated on H_2O_2 -challenged SH-SY5Y human neuroblastoma cells using the MTT viability assay. **Key Finding:** Atranorin demonstrated differential redox activity, acting as a superoxide scavenger and protecting cells from H_2O_2 -induced viability impairment, despite showing pro-oxidant behavior in other contexts.

Signaling Pathways and Experimental Workflows

To help visualize the core mechanisms of action described in the literature, the following diagrams outline the key pathways.

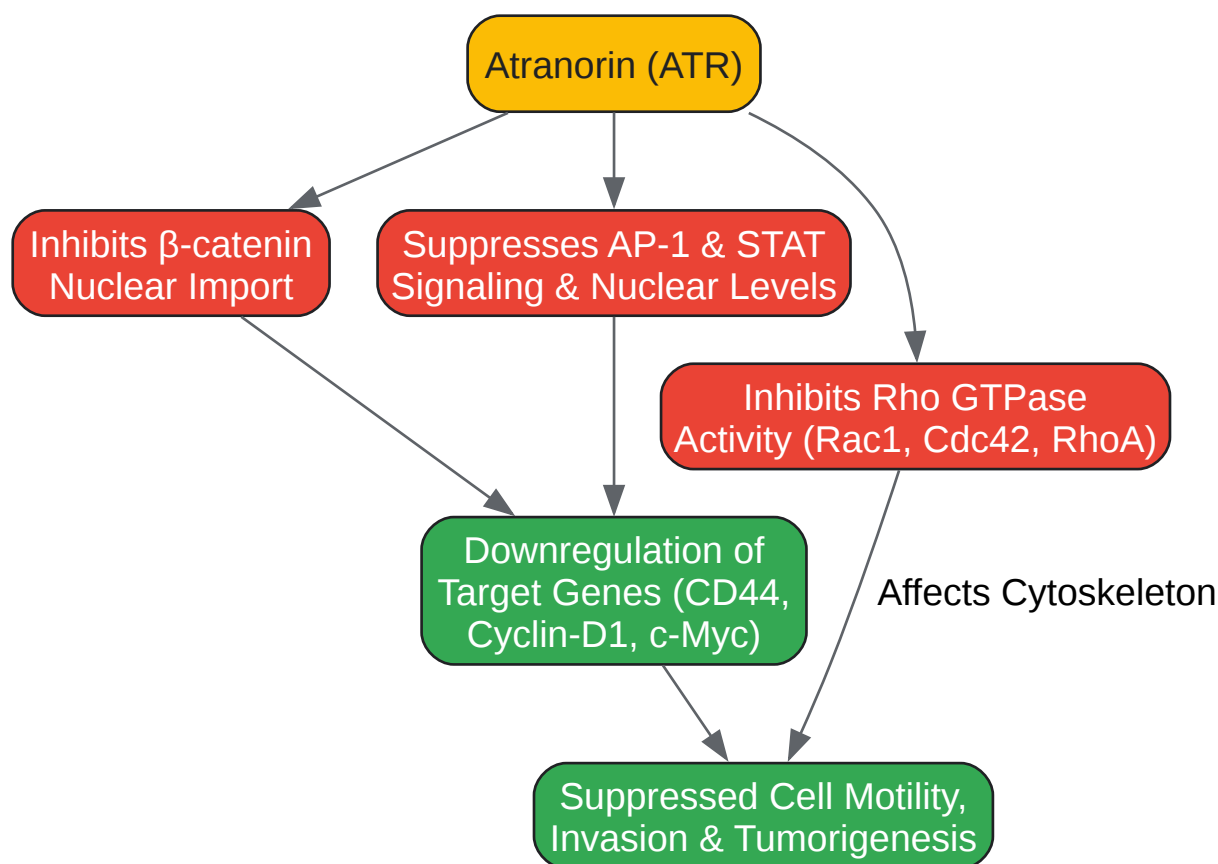
Sekikaic Acid: Antidiabetic Mechanism & Experimental Workflow



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This diagram illustrates the proposed antidiabetic mechanism of **Sekikaic Acid**, which involves the inhibition of key digestive enzymes, leading to lowered blood glucose, and the promotion of pancreatic β -cell regeneration.

Atranorin: Suppression of Cancer Cell Motility & Tumorigenesis



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This diagram summarizes the multi-targeted mechanism by which Atranorin suppresses cancer cell motility and tumorigenesis, impacting several critical signaling pathways and downstream processes simultaneously.

Conclusion and Research Considerations

In summary, while both **sekikaic acid** and atranorin are lichen depsides with overlapping antioxidant properties, they demonstrate distinct and promising pharmacological profiles:

- **Sekikaic Acid** shows strong potential in managing **metabolic diseases** like diabetes and in **cardioprotection**, with a unique mechanism of targeting protein-protein interactions.
- **Atranorin** exhibits a broader and more deeply studied scope, particularly in **oncology**, where it modulates multiple signaling pathways to suppress tumor progression, and in managing **inflammation and pain**.

For future research, consider that both compounds require more **in vivo studies and clinical trials** to fully ascertain their efficacy and safety profiles in humans [7]. Their natural origin and multi-target mechanisms

make them fascinating candidates for further drug development.

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References

1. Sekikaic acid modulates pancreatic β -cells in ... [pubmed.ncbi.nlm.nih.gov]
2. A NOVEL DEPSIDE SEKIKAIC ACID IS PROTECTIVE ... [pjp.pps.org.pk]
3. Sekikaic acid and lobaric acid target a dynamic interface of the ... [pmc.ncbi.nlm.nih.gov]
4. Redox properties and cytoprotective actions of atranorin, a ... [sciencedirect.com]
5. The lichen secondary metabolite atranorin suppresses ... [nature.com]
6. Atranorin is a novel potential candidate drug for treating ... [sciencedirect.com]
7. Lichen Depsides and Tridepsides - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]
8. In Vitro and in Silico Studies of Lichen Compounds Atranorin and... [pubmed.ncbi.nlm.nih.gov]
9. Biochemical Properties of Atranorin-Induced Behavioral and ... [pmc.ncbi.nlm.nih.gov]

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